
2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanone
Overview
Description
2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanone is an organic compound with the molecular formula C9H9ClO3S It is a chlorinated ketone derivative with a methylsulfonyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanone typically involves the chlorination of 1-(4-(methylsulfonyl)phenyl)ethanone. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
- Dissolve 1-(4-(methylsulfonyl)phenyl)ethanone in an appropriate solvent, such as dichloromethane or chloroform.
- Add thionyl chloride or phosphorus pentachloride to the solution.
- Reflux the mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide) under reflux conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Major Products Formed
Nucleophilic substitution: Substituted ethanones with various functional groups replacing the chlorine atom.
Reduction: 1-(4-(methylsulfonyl)phenyl)ethanol.
Oxidation: 2-Chloro-1-(4-(methylsulfonyl)phenyl)sulfone.
Scientific Research Applications
2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its anti-inflammatory effects may result from the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanone can be compared with other similar compounds, such as:
1-(4-(Methylsulfonyl)phenyl)ethanone: Lacks the chlorine atom, resulting in different reactivity and biological activity.
2-Chloro-1-(4-(methylthio)phenyl)ethanone: Contains a methylthio group instead of a methylsulfonyl group, leading to variations in chemical properties and applications.
2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanol:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanone is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its structural characteristics suggest potential biological activities, making it a subject of interest for researchers exploring therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C9H10ClO3S
- Molecular Weight : 235.69 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other compounds with sulfonyl groups.
- Receptor Modulation : It could modulate receptors associated with pain and inflammation, potentially leading to analgesic effects.
Anti-inflammatory Activity
Research indicates that compounds with similar structures often exhibit anti-inflammatory properties. For instance, studies on related sulfonamide derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Compound | Activity | Reference |
---|---|---|
This compound | Potential COX inhibitor | |
Etoricoxib (similar structure) | COX-2 selective inhibitor |
Anticancer Potential
There is emerging evidence suggesting that this compound may exhibit anticancer properties. Compounds containing methylsulfonyl groups have been studied for their ability to induce apoptosis in cancer cells.
- Case Study : In vitro studies demonstrated that derivatives of methylsulfonyl-containing compounds led to significant cell death in various cancer cell lines, highlighting their potential as chemotherapeutic agents.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to or structurally similar to this compound:
-
Study on COX Inhibition :
- A study evaluated the anti-inflammatory effects of methylsulfonyl derivatives, revealing a strong correlation between structural modifications and COX inhibition.
- Results indicated that modifications at the phenyl ring significantly enhanced activity against COX enzymes.
-
Anticancer Activity :
- Research conducted on sulfonamide derivatives showed promising results in inhibiting tumor growth in animal models.
- The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
- Mutagenicity Assessment :
Properties
IUPAC Name |
2-chloro-1-(4-methylsulfonylphenyl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIVKGQGCMDXMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99586-87-5 | |
Record name | 2-chloro-1-(4-(methylsulfonyl)phenyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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